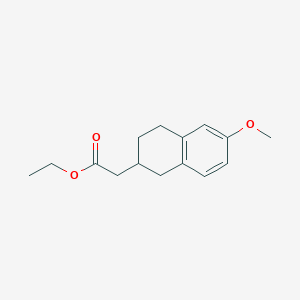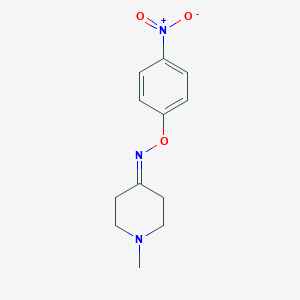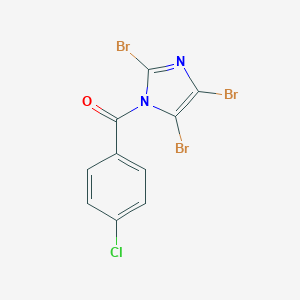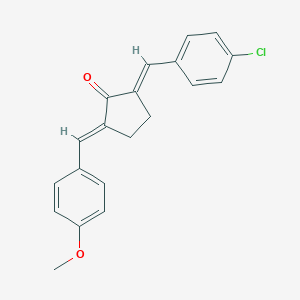
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone, also known as CMCP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a chalcone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are associated with inflammation. 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of immune and inflammatory responses. Additionally, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
生化学的および生理学的効果
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone exhibits anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has several advantages as a research tool, including its high yield and purity, its stability under various conditions, and its ability to form nanoparticles and micelles. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should take precautions when handling and using 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone in lab experiments.
将来の方向性
There are several future directions for the research on 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone. One direction is the development of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another direction is the investigation of the potential of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Additionally, the synthesis of new derivatives of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone with improved properties and activities could be explored. Finally, the development of new analytical methods for the detection and quantification of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone in biological and environmental samples could be another future direction for research.
合成法
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of two carbonyl compounds, which are benzaldehyde and cyclopentanone, in the presence of a base catalyst, such as sodium hydroxide. The Knoevenagel reaction, on the other hand, involves the condensation of a carbonyl compound and a methylene compound, which is p-methoxybenzaldehyde in the case of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone, in the presence of a base catalyst, such as piperidine. Both methods have been used to synthesize 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone with high yields and purity.
科学的研究の応用
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form nanoparticles and micelles. In material science, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In analytical chemistry, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
特性
CAS番号 |
62643-69-0 |
|---|---|
製品名 |
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone |
分子式 |
C20H17ClO2 |
分子量 |
324.8 g/mol |
IUPAC名 |
(2E,5E)-2-[(4-chlorophenyl)methylidene]-5-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H17ClO2/c1-23-19-10-4-15(5-11-19)13-17-7-6-16(20(17)22)12-14-2-8-18(21)9-3-14/h2-5,8-13H,6-7H2,1H3/b16-12+,17-13+ |
InChIキー |
SCVPVVMRBNWPHT-UNZYHPAISA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\CC/C(=C\C3=CC=C(C=C3)Cl)/C2=O |
SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)Cl)C2=O |
正規SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)Cl)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

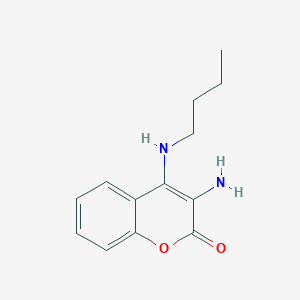

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
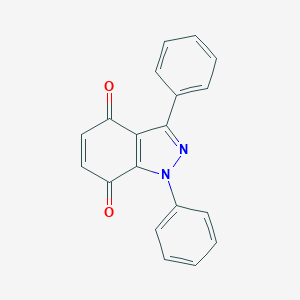
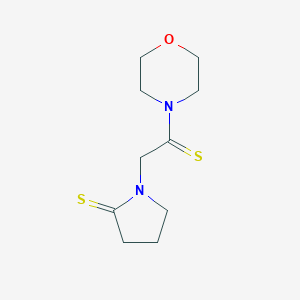
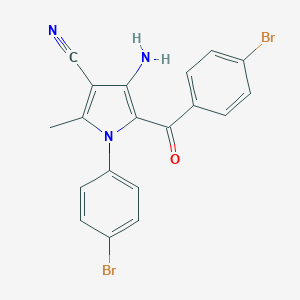

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
